4-Fluoro-1-methyl-2-(sulfinylamino)benzene
Description
4-Fluoro-1-methyl-2-(sulfinylamino)benzene (CAS: 1785761-01-4) is a benzene derivative featuring a sulfinylamino (-N=S=O) group at position 2, a fluorine atom at position 4, and a methyl group at position 1. Its molecular formula is C₇H₆FNOS, with a molecular weight of 171.19 g/mol . Though discontinued for commercial use, it serves as a reference for studying sulfinylamino aromatic compounds in medicinal and synthetic chemistry .
Properties
IUPAC Name |
4-fluoro-1-methyl-2-(sulfinylamino)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNOS/c1-5-2-3-6(8)4-7(5)9-11-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSXDVYQZYPHOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)N=S=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methyl-2-(sulfinylamino)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfinylation of 4-fluoro-1-methylbenzene using sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed
Oxidation: 4-Fluoro-1-methyl-2-(sulfonylamino)benzene.
Reduction: 4-Fluoro-1-methyl-2-(amino)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1-methyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfinylamino Benzene Derivatives
Electronic and Steric Effects
- Fluorine vs. However, chlorine’s larger atomic size may lead to greater steric effects .
- Methyl vs. Ethyl/Ethoxy: Methyl is a weak electron-donor, stabilizing the ring without significant steric hindrance. Ethyl and ethoxy groups increase hydrophobicity or polarity, respectively, altering solubility and interaction with biological targets .
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Steric Effect | Solubility Trend |
|---|---|---|---|
| -F | Strongly EWG | Low | Moderate polarity |
| -Cl | EWG | Moderate | Low polarity |
| -CH₃ | EWG (mild) | Low | Hydrophobic |
| -OCH₂CH₃ | EDG (via O) | Moderate | High polar solubility |
Research Findings and Implications
- Carcinogenicity Trends in Azo Dyes: Evidence from aminoazo dye studies (e.g., 4-dimethylaminoazobenzene derivatives) suggests that substituent position and type critically influence biological activity. For example, methyl groups on the "prime" ring correlate with reduced carcinogenicity and delayed protein-binding kinetics .
- Sulfinylamino vs. This could impact pharmaceutical applications, such as enzyme inhibition .
Biological Activity
4-Fluoro-1-methyl-2-(sulfinylamino)benzene is an organic compound characterized by its unique structure, which includes a fluorine atom, a methyl group, and a sulfinylamino group attached to a benzene ring. Its molecular formula is C7H6FNOS, with a molecular weight of approximately 175.19 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science.
Chemical Structure and Properties
The presence of the sulfinylamino group in 4-Fluoro-1-methyl-2-(sulfinylamino)benzene suggests potential reactivity and interactions with biological systems. The fluorine atom is known to influence the biological activity of compounds, often enhancing their pharmacological properties due to increased lipophilicity and metabolic stability.
Antimicrobial Properties
Preliminary studies indicate that 4-Fluoro-1-methyl-2-(sulfinylamino)benzene exhibits antimicrobial activity. While specific pathogens have not been extensively documented, the structural features suggest efficacy against various microbial strains. The sulfinyl group may contribute to this activity by participating in redox reactions that disrupt microbial cellular functions.
The exact mechanism of action for 4-Fluoro-1-methyl-2-(sulfinylamino)benzene remains to be elucidated. However, it is hypothesized that the compound may interact with key biological targets such as enzymes or receptors involved in cellular signaling pathways. The sulfinyl group could facilitate binding to these targets, potentially leading to alterations in their activity and subsequent biological effects.
Comparative Analysis with Related Compounds
To better understand the potential of 4-Fluoro-1-methyl-2-(sulfinylamino)benzene, a comparison with structurally related compounds can provide insights into its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Fluoro-2-methyl-4-(sulfinylamino)benzene | Similar sulfinylamino group | Antimicrobial properties reported |
| 4-Fluoro-1-methyl-2-nitrobenzene | Contains nitro instead of sulfinyl | Varies; lower activity than sulfinyl |
| 4-Chloro-1-methyl-2-(sulfinylamino)benzene | Chlorine instead of fluorine | Different reactivity profile |
| 3-Fluoro-2-methylbenzenesulfonamide | Sulfonamide functional group | Potentially different therapeutic uses |
The unique combination of functional groups in 4-Fluoro-1-methyl-2-(sulfinylamino)benzene may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
While extensive case studies specifically focusing on 4-Fluoro-1-methyl-2-(sulfinylamino)benzene are scarce, research on related fluorinated compounds provides valuable context:
- Anticancer Activity : Fluorinated benzothiazole derivatives have shown significant anticancer effects in vitro and in vivo models, indicating that similar structures may be effective against cancer cells .
- Antibacterial Efficacy : Studies on fluorinated compounds reveal enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria, suggesting that 4-Fluoro-1-methyl-2-(sulfinylamino)benzene could exhibit comparable properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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